8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C15H15ClN4O2S This compound is part of the purine family, which is known for its significant biological and pharmacological activities
Preparation Methods
The synthesis of 8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 7-ethyl-3-methylxanthine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfanyl group to a thiol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a probe to study enzyme interactions and receptor binding due to its purine structure.
Mechanism of Action
The mechanism of action of 8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The chlorobenzyl group may enhance its binding affinity or specificity, while the sulfanyl linkage could influence its reactivity and stability .
Comparison with Similar Compounds
Similar compounds include other purine derivatives with various substitutions at different positions:
- 7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2-chlorobenzyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share the purine core but differ in their substituents, which can significantly alter their chemical properties and biological activities
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-3-20-11-12(19(2)14(22)18-13(11)21)17-15(20)23-8-9-6-4-5-7-10(9)16/h4-7H,3,8H2,1-2H3,(H,18,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYXJNCVYGJWHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.